REACTION_SMILES
|
[O:1]=[S:2](=[O:3])=[O:4].[O:5]=[C:6]1[O:7][C:8](=[O:9])[CH:10]=[CH:11]1>>[O:1]=[S:2](=[O:3])([OH:4])[C:11]1=[CH:10][C:8](=[O:9])[O:7][C:6]1=[O:5]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(S(=O)(=O)O)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |